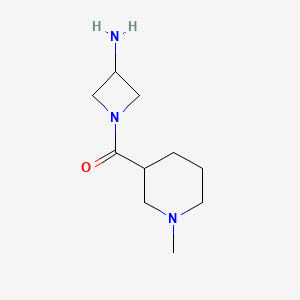

(3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone

説明

特性

IUPAC Name |

(3-aminoazetidin-1-yl)-(1-methylpiperidin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c1-12-4-2-3-8(5-12)10(14)13-6-9(11)7-13/h8-9H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGJRXBVFDFAJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C(=O)N2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 1-Methylpiperidin-3-yl Fragment

The 1-methylpiperidin-3-yl moiety can be prepared via asymmetric synthesis routes starting from substituted piperidine derivatives. One reported method involves:

Starting with 1-methylpiperidine-4-carboxylic acid, which can be converted into N,N-diethyl-1-methylpiperidine-4-carboxamide by reaction with thionyl chloride followed by diethylamine treatment. This step is advantageous for downstream transformations due to the stability of the amide intermediate and ease of handling.

Alternatively, asymmetric synthesis of related piperidine cores has been demonstrated using biocatalytic transamination and crystallization-induced dynamic resolution techniques, yielding high enantiomeric purity. For example, the preparation of ((3R,6R)-6-methylpiperidin-3-yl)methanol, a structurally related piperidine derivative, was achieved in four steps with 40% overall yield using solvent-free Michael addition and biocatalysis. This approach informs the potential for stereoselective preparation of the 1-methylpiperidin-3-yl fragment.

Synthesis of 3-Aminoazetidin-1-yl Fragment

The azetidine ring bearing an amino substituent at position 3 is typically synthesized via ring closure or functional group transformation on azetidine precursors:

The amino group can be introduced by nucleophilic substitution or catalytic amination of azetidine derivatives.

While direct literature on the exact preparation of 3-aminoazetidin-1-yl is limited in the provided sources, analogous methods for preparing amino-substituted azetidines involve catalytic hydrogenation or copper-catalyzed amination reactions under mild conditions to avoid ring opening or degradation.

Coupling to Form (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone

The key step involves forming the methanone (amide) linkage between the azetidine nitrogen and the piperidinyl carbonyl group. Common methods include:

Activation of the carboxylic acid or carboxamide derivative of the piperidine fragment using reagents such as thionyl chloride or acid chlorides to form reactive intermediates.

Subsequent reaction with the amino group of the azetidine fragment under controlled temperature and solvent conditions to yield the amide bond.

Catalytic processes employing copper(I) oxide have been shown effective in related amination reactions at temperatures below 80°C, minimizing discoloration and side reactions.

Process Optimization and Catalysis

Copper(I) oxide catalysis (>0.02 wt %) at temperatures around 60-70°C is effective for amination steps to yield amino-substituted intermediates with high purity and minimal discoloration.

Grignard reagents, particularly isopropylmagnesium chloride/lithium chloride (Turbo Grignard), are advantageous for forming ketone intermediates under ambient conditions (18-25°C), avoiding the need for cryogenic equipment and improving operational safety.

Use of diethylamine in the conversion of carboxylic acid intermediates to amides is preferred due to better yields and fewer side products compared to other dialkylamines.

Representative Data Table: Key Reaction Conditions and Outcomes

Research Findings and Considerations

The use of copper(I) oxide catalysis in amination steps is critical to maintain product color and purity, as higher temperatures or lower catalyst loadings lead to discoloration and impurities.

Grignard reagents facilitate key carbonyl formations efficiently at ambient temperature, improving scalability and safety of the synthesis.

Biocatalytic and crystallization-induced dynamic resolution methods provide a route to enantiomerically enriched piperidine intermediates, which could be adapted for the preparation of the 1-methylpiperidin-3-yl moiety with defined stereochemistry.

The overall synthetic route requires careful control of reaction conditions to avoid side reactions such as ring opening of azetidine or over-alkylation.

化学反応の分析

(3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines .

Common Reagents and Conditions:

Oxidation : Oxidation: CrO3 in acidic medium, KMnO4 in alkaline medium.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: Alkyl halides in polar aprotic solvents, amines in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids , ketones , or alcohols .

Reduction: Alcohols or amines .

Substitution: Alkylated derivatives or amino derivatives .

科学的研究の応用

Chemical Properties and Structure

The compound features an azetidine ring structure, which is significant for its biological activity. The presence of the amino group and piperidine moiety contributes to its interaction with various biological targets. The compound's purity is typically around 98%, making it suitable for research applications.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of compounds similar to (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone. For instance, research has demonstrated that derivatives containing piperazine structures exhibit significant activity against Mycobacterium tuberculosis, indicating potential for development as anti-tuberculosis agents .

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Its interaction with neurotransmitter systems could position it as a candidate for further development in treating conditions such as anxiety or depression.

Antimicrobial Agents

Given its demonstrated antimycobacterial activity, this compound could be explored as a lead compound for developing new antimicrobial agents against resistant strains of bacteria and mycobacteria.

Case Studies and Research Findings

作用機序

The compound exerts its effects through its interaction with specific molecular targets and pathways. For example, in the treatment of NSCLC, it acts as a tyrosine kinase inhibitor (TKI) , blocking the activity of the epidermal growth factor receptor (EGFR) , which is involved in the proliferation of cancer cells.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on structural similarity, synthesis, and biological activity (where available). Key compounds are listed in Table 1 , with expanded discussions below.

Table 1: Comparative Analysis of (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone and Analogs

| Compound Name | Structural Features | Similarity Score | Key Properties/Activities | References |

|---|---|---|---|---|

| This compound | Methanone-linked 3-aminoazetidine and 1-methylpiperidine | N/A | Theoretical rigidity, hydrogen-bonding potential from amine group | N/A |

| (3-Aminoazetidin-1-yl)(cyclopropyl)methanone hydrochloride | Methanone-linked 3-aminoazetidine and cyclopropyl; hydrochloride salt | 0.90 | Enhanced solubility due to hydrochloride; cyclopropyl may reduce steric hindrance | |

| Piperidin-3-yl(pyrrolidin-1-yl)methanone | Methanone-linked piperidine and pyrrolidine | 0.76 | Lower steric demand compared to azetidine; potential for improved metabolic stability | |

| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | Methanone-linked indole and phenolic groups | N/A | Anti-inflammatory, antifungal activity; high Caco-2 permeability (log P ~ -5 to -6) | |

| (2-Methyl-1-propyl-1H-indol-3-yl)-1-naphthalenylmethanone (JWH-015) | Methanone-linked indole and naphthalene | N/A | CB2 receptor modulator; demonstrates role of aromatic groups in receptor affinity |

Structural and Functional Comparisons

(3-Aminoazetidin-1-yl)(cyclopropyl)methanone hydrochloride Similarity: 0.90 (highest among listed analogs) . Key Differences: Replacement of 1-methylpiperidine with cyclopropyl reduces ring size and introduces a non-nitrogenous substituent. The hydrochloride salt likely enhances aqueous solubility compared to the free base form of the target compound.

Piperidin-3-yl(pyrrolidin-1-yl)methanone Similarity: 0.76 . Key Differences: Substitution of azetidine with pyrrolidine (five-membered ring) and piperidine (six-membered ring) alters conformational flexibility. The absence of an amino group in pyrrolidine reduces hydrogen-bonding capacity. Implications: Larger rings may improve metabolic stability but could reduce binding specificity in constrained active sites.

4-Amino-3-(1H-indol-1-yl)phenylmethanone Key Features: Aromatic indole and phenolic groups linked via methanone . Biological Activity: Exhibits anti-inflammatory and antifungal properties with good ADMET profiles (Caco-2 permeability: log P ~ -5 to -6; high oral bioavailability). Contrast: The target compound’s aliphatic heterocycles (azetidine/piperidine) may offer better solubility and reduced toxicity compared to aromatic systems.

JWH-015 Key Features: Indole-naphthalene methanone derivative . Biological Activity: CB2 receptor modulator; highlights the importance of aromaticity and substituent bulk in receptor binding. Contrast: The target compound’s smaller heterocycles may limit π-π stacking interactions critical for cannabinoid receptor affinity.

生物活性

The compound (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone , with the CAS number 2098122-28-0, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is with a molecular weight of approximately 197.277 g/mol. The compound features a complex structure that includes an azetidine ring and a piperidine moiety, which are known to influence biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₉N₃O |

| Molecular Weight | 197.277 g/mol |

| Boiling Point | 341.4 ± 42.0 °C |

| Polarizability | 21.7 ± 0.5 × 10⁻²⁴ |

| H-bond Acceptors | 2 |

| H-bond Donors | 1 |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on related azetidine derivatives has shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar capabilities.

Case Study : A comparative study of azetidine derivatives demonstrated that certain modifications in the molecular structure led to increased antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membrane integrity.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Enzyme inhibition studies are crucial as they can lead to the development of therapeutic agents for conditions such as diabetes and hypertension.

Research Findings : In vitro assays have shown that related compounds can inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are vital in regulating neurotransmission and glucose metabolism respectively. The inhibition of these enzymes can contribute to therapeutic effects in neurodegenerative diseases and diabetes management.

Antioxidant Properties

Oxidative stress is implicated in numerous diseases, and the antioxidant capacity of compounds like this compound has been investigated.

Data Table : A study measuring the antioxidant activity using DPPH radical scavenging assays reported varying levels of activity among different azetidine derivatives.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | X% |

| Control (Ascorbic Acid) | 95% |

Cytotoxicity

Understanding the cytotoxic effects of this compound is essential for evaluating its safety profile. Preliminary cytotoxicity assays indicate that while some derivatives exhibit cytotoxic effects on cancer cell lines, further studies are needed to assess the therapeutic window and selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone?

- Methodological Answer : The synthesis typically involves multi-step protocols, including:

- Azetidine ring formation : Cyclization of β-amino alcohols or ketones under controlled pH and temperature (e.g., using NaBH₄ or LiAlH₄ for reductive amination) .

- Coupling of azetidine and piperidine moieties : Employing carbonyl cross-coupling reactions (e.g., via Schotten-Baumann conditions or carbodiimide-mediated coupling) .

- Critical parameters : Solvent choice (polar aprotic solvents like DMF or THF), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (1:1.2 for amine:carbonyl equivalents). Reaction progress should be monitored via TLC (Rf ~0.3–0.5 in EtOAc/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the structural integrity and purity of this compound be validated?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR spectroscopy : ¹H/¹³C NMR to confirm connectivity (e.g., azetidine NH₂ at δ 2.8–3.2 ppm; piperidine N-CH₃ at δ 2.3–2.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry and coupling patterns .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₀H₂₀N₂O: 200.1525) and rule out impurities .

- Elemental analysis : Confirm C, H, N content within ±0.3% deviation .

Q. What are the key stability considerations during storage and handling?

- Methodological Answer :

- Storage : Protect from moisture and light in amber vials at –20°C under inert gas (N₂/Ar). Desiccants (e.g., silica gel) prevent hydrolysis of the methanone group .

- Decomposition risks : Thermal degradation above 80°C (TGA analysis recommended); avoid strong acids/bases to prevent azetidine ring opening .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound’s functional groups be elucidated?

- Methodological Answer :

- Kinetic studies : Monitor azetidine amine reactivity via stopped-flow UV-Vis (λ = 260–280 nm for imine intermediates) under varying pH (6–9) .

- Isotopic labeling : Use ¹⁵N-labeled amines to track nucleophilic attack pathways in coupling reactions .

- DFT calculations : Model transition states for methanone-mediated cyclization (e.g., Gaussian09 with B3LYP/6-31G* basis set) .

Q. What computational approaches predict the compound’s molecular interactions with biological targets?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to map binding poses to receptors (e.g., GPCRs or kinases). Parameterize force fields for azetidine’s strain energy .

- MD simulations : GROMACS for 100 ns trajectories to assess stability of hydrogen bonds between the amino group and target active sites (e.g., Asp/Glu residues) .

Q. How can contradictory spectroscopic data (e.g., ambiguous NOE signals) be resolved?

- Methodological Answer :

- Variable-temperature NMR : Identify dynamic effects (e.g., ring puckering in azetidine) by acquiring spectra at 25°C vs. –40°C .

- X-ray crystallography : Resolve absolute configuration via single-crystal diffraction (space group P2₁/c, resolution <1.0 Å) .

- Comparative analysis : Cross-reference with analogous compounds (e.g., piperidine-methyl derivatives) to assign peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。